Cerous carbonate hydrate

Description

Significance of Cerous Carbonate Hydrate (B1144303) as a Precursor Material for Cerium-Based Compounds

The primary role of cerous carbonate hydrate in advanced chemical research is its function as a precursor for synthesizing other cerium-based materials, most notably cerium oxide (CeO₂). ontosight.ainih.govamericanelements.com Cerium oxide, or ceria, is a highly versatile material with extensive applications in catalysis, fuel cells, UV absorbers, and precision glass polishing. samaterials.comontosight.airsc.org The utility of this compound lies in the relative ease with which it can be thermally decomposed (calcined) to yield ceria. americanelements.comamericanelements.com This process allows for the production of cerium oxide particles with controlled morphologies and sizes, which are critical for their performance in various applications. nih.gov

The synthesis process often begins with the precipitation of this compound from a solution of a cerium salt, such as cerium(III) nitrate (B79036), using a carbonate source like urea (B33335) or ammonium (B1175870) carbonate. rsc.orgrsc.orgsemanticscholar.org The resulting precipitate is then heated. The thermal decomposition involves dehydration followed by the release of carbon dioxide and the oxidation of cerium from the +3 to the +4 state to form the stable oxide. cymitquimica.comiaea.orgosti.gov Research has focused on controlling precipitation and calcination conditions to tailor the properties of the final ceria product. rsc.orgrsc.org For instance, homogeneous precipitation using urea allows for the formation of monodisperse particles, which is highly desirable for catalytic applications. rsc.org

Furthermore, research indicates that commercial "cerium(III) carbonate hydrate" is often a complex mixture of phases rather than a simple hydrated carbonate. nih.govnrel.gov Synchrotron powder X-ray diffraction studies have revealed that these precursors can contain a majority phase of orthorhombic cerium(III) carbonate hydroxide (B78521) (CeCO₃OH) alongside a significant amount of cubic cerium(IV) oxide. nih.govnrel.govosti.gov This compositional complexity underscores the importance of precise characterization for any synthesis that relies on accurate stoichiometry. nrel.gov

Table 2: Research Findings on the Synthesis of Cerium Oxide from Carbonate Precursors

| Precursor Method | Key Parameters | Resulting Material/Finding | Reference(s) |

| Homogeneous Precipitation | Cerium(III) nitrate, urea, heated at ~90°C. | Produces monodisperse, needle-like particles of the carbonate precursor, which yield cerium oxide upon calcination at 500°C. | rsc.orgrsc.org |

| Conventional Precipitation | Cerous nitrate and ammonium bicarbonate. | An effective method for producing a carbonate precursor that can be annealed at 500°C to form cerium oxide. | rsc.org |

| Room-Temperature Synthesis | Cerium nitrate hexahydrate, 1,1'-carbonyldiimidazole (B1668759) (CDI), and imidazole (B134444) in acetone. | A facile method to produce cerium carbonate nanoparticles with controlled morphology (nanoplates, nanosaucers) that can be converted to cerium oxide at 500°C. | nih.gov |

| Hydrothermal Treatment | Cerium(III) nitrate and ammonium carbonate at 120°C. | An amorphous precipitate initially forms and evolves into monosized nanoparticles of hexagonal CeCO₃OH after several hours. | semanticscholar.org |

Academic Context of Cerium(III) Chemistry and Hydrated Carbonates within Lanthanide Research

This compound is situated within the broader academic field of lanthanide chemistry. The lanthanides, or rare-earth elements, are a series of 14 elements following lanthanum, characterized by the progressive filling of the 4f electron shell. rsc.org A key feature of lanthanide chemistry is the remarkable similarity in the chemical properties of the trivalent ions (Ln³⁺), which makes their separation challenging. rsc.orgresearchgate.net

Cerium is the most abundant of the lanthanides and is distinguished by its ability to exist in a stable +4 oxidation state in addition to the common +3 state. rsc.orgwikipedia.orgnih.gov This dual valency is a central theme in cerium chemistry and is fundamental to its catalytic activity. nih.gov this compound specifically involves cerium in the trivalent (Ce³⁺) state. cymitquimica.com The study of lanthanide carbonates is complex, as they can form various hydrated, hydroxide, and oxycarbonate species. nrel.govresearchgate.net The coordination chemistry of lanthanides in carbonate solutions can involve the formation of complex anions like [Ln(CO₃)₄]⁵⁻. researchgate.net

The ionic radius of the lanthanide cations decreases across the series (the "lanthanide contraction"), which can influence the structure and stability of their compounds. semanticscholar.org Research into lanthanide carbonates often explores how this contraction affects the resulting crystal structures and morphologies. semanticscholar.org For example, hydrothermal synthesis using different lanthanide precursors under identical conditions can lead to the formation of different phases and structures. semanticscholar.org The study of these hydrated carbonate systems, therefore, provides insight into the subtle differences in the coordination environments and solid-state structures across the lanthanide series. researchgate.netkyoto-u.ac.jp

Historical Perspectives on Academic Investigations of this compound and Related Phases

The academic investigation of this compound is rooted in the discovery of its constituent element, cerium. Cerium was first identified in 1803 by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Klaproth in Germany. rsc.org It was discovered in the form of its oxide, which Berzelius named "ceria" after the newly discovered asteroid, Ceres. rsc.orgnih.gov As the first lanthanide to be discovered, cerium opened the door to the complex chemistry of the rare-earth elements. wikipedia.org

Early academic work on rare-earth carbonates involved studying their preparation and thermal decomposition. osti.gov Investigators in the mid-20th century explored the decomposition of lanthanum, cerium, praseodymium, and other lanthanide carbonates in various atmospheres, noting the formation of intermediate oxycarbonates (R₂O₂CO₃) before the final oxide. osti.gov The thermal decomposition of cerous carbonate was recognized as being particularly complex due to the simultaneous oxidation of cerium from the trivalent to the tetravalent state. osti.gov

More recent academic investigations have employed advanced analytical techniques to achieve a more precise understanding of these materials. For example, synchrotron X-ray diffraction has been used to elucidate the true composition of commercially available "cerium(III) carbonate hydrate," revealing it to be a mixture of phases including cerium(III) carbonate hydroxide and cerium(IV) oxide. nih.govnrel.gov This evolution from early decomposition studies to modern structural analysis highlights the ongoing academic effort to precisely characterize these important precursor materials. nrel.govosti.gov

Properties

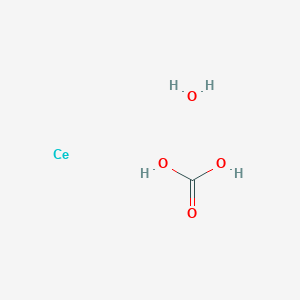

IUPAC Name |

carbonic acid;cerium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ce.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEZSLLEENIMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)O.O.[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4CeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5853-16-7, 72520-94-6 | |

| Details | Compound: Carbonic acid, cerium(3+) salt (3:1), pentahydrate | |

| Record name | Carbonic acid, cerium(3+) salt (3:2), pentadecahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Carbonic acid, cerium(3+) salt (3:1), pentahydrate | |

| Record name | Carbonic acid, cerium(3+) salt (3:1), pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

220.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cerous Carbonate Hydrate and Derived Materials

Precipitation-Based Synthesis Routes

Precipitation is a widely employed technique for the synthesis of cerous carbonate hydrate (B1144303) due to its simplicity and cost-effectiveness. mdpi.com This method involves the reaction of a soluble cerium salt with a carbonate source, leading to the formation of an insoluble cerous carbonate precipitate. samaterials.com

Reaction of Cerium Salts with Carbonate Sources

The direct reaction between a cerium(III) salt, such as cerium nitrate (B79036) or cerium chloride, and a carbonate source like sodium carbonate or ammonium (B1175870) carbonate is a common precipitation method. samaterials.comrsc.org The choice of reactants and the control of reaction conditions are crucial in determining the properties of the final product. For instance, the use of cerium nitrate as a starting material can lead to the formation of large cerium oxide carbonate hydrate (Ce₂O(CO₃)₂·H₂O) particles through homogeneous nucleation and rapid crystal growth. researchgate.net In contrast, using cerium chloride can promote preferential precipitation on substrates via heterogeneous nucleation. researchgate.net

The concentration of the reactants also plays a significant role. Studies have shown that at lower initial concentrations of Ce³⁺ ions (around 0.017 mol/L), monodisperse, needle-like particles are formed, while higher concentrations (around 0.058 mol/L) result in more complex, irregular clusters. rsc.org The use of ammonium bicarbonate as a precipitating agent with an aqueous solution of cerous nitrate has also been reported to produce a carbonate precursor. rsc.org The nature of the precipitated powders can be influenced by the molar ratio between carbonate ions and total metal cations, as well as the mixing speed, which can determine whether the product is amorphous or crystalline. mdpi.com

| Cerium Salt | Carbonate Source | Key Findings | Reference |

|---|---|---|---|

| Cerium Nitrate | Not specified | Leads to large Ce₂O(CO₃)₂·H₂O particles via homogeneous nucleation. | researchgate.net |

| Cerium Chloride | Not specified | Promotes preferential precipitation on substrates. | researchgate.net |

| Cerous Nitrate | Ammonium Bicarbonate | Produces a carbonate precursor; morphology depends on Ce³⁺ concentration. | rsc.org |

| Cerium Doped Salts | Ammonium Carbonate | Amorphous or crystalline nature depends on carbonate/cation ratio and mixing speed. | mdpi.com |

Homogeneous Precipitation via Decomposition of Organic Compounds

Homogeneous precipitation offers better control over particle size and morphology by ensuring a slow and uniform release of the precipitating agent throughout the solution. rsc.org Urea (B33335) is a commonly used reagent for this purpose, as its slow hydrolysis at elevated temperatures (around 90°C) generates carbonate ions uniformly in the reaction mixture. rsc.orgrsc.orgnih.gov This method has been optimized to produce uniformly sized particles of cerium carbonate, which can then be converted to cerium oxide. rsc.org

The morphology of the resulting cerium carbonate is highly dependent on the initial concentration of the cerium salt. rsc.org For instance, at Ce³⁺ concentrations between approximately 0.015 and 0.020 mol L⁻¹, the precipitate forms as uniformly sized "bundles." rsc.org The concentration of urea, provided it is in sufficient excess, does not significantly affect the shape and size of the precipitated particles. rsc.org

A novel room-temperature homogeneous precipitation method has been developed using 1,1'-carbonyldiimidazole (B1668759) (CDI) and imidazole (B134444) in a non-aqueous solvent like acetone. nih.govacs.org In this system, the slow hydrolysis of CDI, facilitated by a controlled amount of water, generates carbonate ions, leading to the formation of cerium carbonate nanoparticles. nih.govacs.org The morphology and phase composition of the product can be tuned by adjusting the amounts of CDI, imidazole, and water. acs.org For example, the addition of extra imidazole can transform the morphology from nanoplates to nanosaucers and change the phase from cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O) to cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O). nih.govacs.org

| Organic Compound | Cerium Salt | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Urea | Cerium(III) Nitrate | Water | Produces uniform bundle-like morphologies; morphology depends on Ce³⁺ concentration. | rsc.orgrsc.org |

| 1,1'-Carbonyldiimidazole (CDI) and Imidazole | Cerium Nitrate Hexahydrate | Acetone | Allows for room-temperature synthesis; morphology and phase controlled by reactant ratios. | nih.govacs.org |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a powerful technique for producing well-defined, crystalline materials by carrying out reactions in aqueous solutions at elevated temperatures and pressures. indexcopernicus.com This method is particularly effective for synthesizing single-crystalline cerium carbonate hydroxides and controlling their morphology and phase purity.

Growth of Single-Crystalline Cerium Carbonate Hydroxides

Single-crystalline cerium carbonate hydroxide (B78521) (CeCO₃OH) with various morphologies has been successfully synthesized using hydrothermal methods. researchgate.netacs.orgresearchgate.net For example, shuttle-like single crystals of orthorhombic CeCO₃OH can be grown by reacting cerium nitrate with urea in the presence of polyvinyl alcohol (PVA) as a surfactant. researchgate.netacs.org Dendritic morphologies of hexagonal single-crystalline CeCO₃OH have also been produced using cerium chloride and triethylenetetramine, where the latter acts as both an alkaline and carbon source and a structure-directing agent. researchgate.net

The formation of single crystals is often achieved by carefully controlling the reaction conditions. For instance, single-crystalline Ce(OH)CO₃ with a spindle-like structure was obtained by hydrothermal treatment of cerium nitrate and urea at 120°C for 8 hours without the need for a surfactant or template. theiet.org The growth of crystalline cerium oxide carbonate hydrate (Ce₂O(CO₃)₂·H₂O) has been demonstrated in aqueous solutions at a relatively low temperature of 80°C. researchgate.net The choice of the cerium precursor was found to be critical; cerium nitrate led to homogeneous nucleation and fast growth of large particles, whereas cerium chloride promoted heterogeneous nucleation and slower growth on foreign substrates. researchgate.net

Influence of Reaction Parameters on Crystal Morphology and Phase Purity

The morphology and phase of the hydrothermally synthesized cerium carbonate compounds are highly sensitive to various reaction parameters. These include temperature, reaction time, reactant concentrations, and the presence of surfactants or additives.

Temperature and Time: The hydrothermal temperature can influence the crystalline phase of the product. For instance, in the synthesis of CeOHCO₃ from cerium(III) nitrate and urea, the orthorhombic phase tends to form before the hexagonal phase as the temperature is increased. researchgate.net The duration of the hydrothermal treatment also affects the structural and morphological evolution of the product. An initially amorphous coprecipitate can transform into monosized nanoparticles of hexagonal CeCO₃OH after 8 hours of treatment at 120°C. researchgate.net

Concentration of Reactants: The concentration of the cerium precursor and the precipitating agent (e.g., urea) has a significant impact on the morphology of the final product. In the hydrothermal synthesis of Ce(OH)CO₃, spindle-like structures are more readily obtained at lower concentrations of cerium nitrate. theiet.org Similarly, the concentration of urea is a crucial factor in determining the shape of CeOHCO₃ powders; low concentrations yield rhomboidal platelets, while high concentrations result in prismatic particles. researchgate.net

Surfactants and Additives: Surfactants and other additives are often used to control the morphology of the synthesized crystals. Polyvinyl alcohol (PVA) has been used to obtain shuttle-like CeCO₃OH. researchgate.netacs.org Cetyltrimethylammonium bromide (CTAB) has been employed as a directing agent to produce cerium hydroxide carbonate nanomaterials with different morphologies by varying the CTAB/Ce³⁺ molar ratio. researchgate.net In another study, polyvinylpyrrolidone (B124986) (PVP) was used to synthesize shuttle-like CeOHCO₃ at 90°C. researchgate.net The use of an organic solvent like ethylene (B1197577) glycol in a precipitation reaction at 90°C has been shown to control the crystal structure, allowing for the formation of orthorhombic, hexagonal, or mixed-phase cerium carbonate. google.com

| Parameter | Effect | Example | Reference |

|---|---|---|---|

| Temperature | Influences crystalline phase (orthorhombic vs. hexagonal). | Increasing temperature favors the hexagonal phase of CeOHCO₃. | researchgate.net |

| Reaction Time | Affects crystallization and morphology. | Amorphous precipitate transforms to crystalline nanoparticles after 8 hours at 120°C. | researchgate.net |

| Reactant Concentration | Determines particle morphology. | Lower Ce(NO₃)₃ concentration favors spindle-like Ce(OH)CO₃. | theiet.org |

| Urea Concentration | Controls the shape of CeOHCO₃ powders. | Low concentration gives rhomboidal platelets; high concentration gives prismatic particles. | researchgate.net |

| Surfactants (PVA, CTAB, PVP) | Directs the growth of specific morphologies. | PVA for shuttle-like, CTAB for various nanomorphologies, PVP for shuttle-like. | researchgate.netacs.org |

| Organic Solvents | Controls the crystal structure. | Ethylene glycol allows for selective formation of orthorhombic or hexagonal phases. | google.com |

Nucleation Mechanisms in Aqueous Solutions (Homogeneous vs. Heterogeneous)

The formation of cerous carbonate hydrate from aqueous solutions is initiated by nucleation, a critical process that can be classified as either homogeneous or heterogeneous. wikipedia.org Homogeneous nucleation occurs spontaneously within a supersaturated solution, away from any foreign surfaces, while heterogeneous nucleation is initiated on existing surfaces or impurities within the system. wikipedia.orgcatalysis.blog The dominant mechanism is highly dependent on the specific reaction conditions and precursors used.

In the synthesis of crystalline cerium oxide carbonate hydrate (Ce₂O(CO₃)₂·H₂O), the choice of the cerium salt precursor has been shown to direct the nucleation pathway. researchgate.netresearchgate.net When cerium nitrate is used as the starting material in an aqueous solution at 80°C, large particles are formed through homogeneous nucleation followed by rapid crystal growth. researchgate.netresearchgate.net In contrast, using cerium chloride under similar conditions promotes heterogeneous nucleation, leading to the preferential precipitation of the material onto foreign substrates, which facilitates slower crystal growth and the formation of films. researchgate.netresearchgate.net Heterogeneous nucleation is generally more common as it requires lower activation energy compared to its homogeneous counterpart. catalysis.blog

Table 1: Nucleation of Cerium Oxide Carbonate Hydrate in Aqueous Solution

| Precursor | Dominant Nucleation Mechanism | Resulting Crystal Growth |

|---|---|---|

| Cerium Nitrate | Homogeneous | Fast, resulting in large particles. researchgate.netresearchgate.net |

Conversion Synthesis from Insoluble Cerium Precursors

Cerous carbonate can be synthesized from other, less soluble cerium compounds through conversion processes. These methods typically involve the chemical transformation of precursors like hydroxides or oxides.

Transformation of Cerium Hydroxides to Cerium Carbonates

Cerium hydroxides can serve as a starting point for the synthesis of cerous carbonate. A common method involves dissolving cerium hydroxide in an acid, such as nitric acid or hydrochloric acid, to form a solution of a water-soluble cerium salt. google.com From this solution, cerium carbonate can be precipitated by the controlled addition of a water-soluble carbonate compound, such as ammonium carbonate. google.com The pH of the precipitation medium is a critical parameter to control, with a range of 2.0 to 5.0 being effective for precipitating cerium carbonate while minimizing the coprecipitation of impurities. google.comgoogle.com

Conversion of Cerium Oxides

While the conversion of cerous carbonate to cerium oxide via heating is a common and well-documented process, the reverse transformation is also chemically feasible. americanelements.comrsc.org Similar to the method for hydroxides, converting cerium oxide to cerous carbonate involves dissolving the oxide in a mineral acid. google.com Cerium oxide's insolubility in water necessitates this acid treatment to bring the cerium into an aqueous phase as a soluble salt. Following dissolution, the addition of a carbonate source under controlled pH can induce the precipitation of cerous carbonate. google.com

Nanomaterial Synthesis Utilizing this compound as a Precursor

This compound is a widely utilized precursor for the synthesis of cerium-based nanomaterials, particularly cerium oxide nanoparticles, due to the relative ease with which it can be produced and subsequently transformed. americanelements.comnih.govacs.org

Cerium Oxide Nanoparticle Formation via Calcination

Calcination, the process of heating a solid material in a controlled atmosphere, is the most common method for converting this compound precursors into cerium oxide (CeO₂) nanoparticles. americanelements.comrsc.org This thermal decomposition process involves a complex series of reactions, including dehydration (loss of water molecules), decarboxylation (loss of carbon dioxide), and the oxidation of trivalent cerium (Ce³⁺) to its tetravalent state (Ce⁴⁺). rsc.orgCurrent time information in Bangalore, IN.

Thermogravimetric analysis shows that the main weight loss, corresponding to dehydration and decarboxylation, typically concludes around 300°C, though further chemical and phase transformations continue at higher temperatures. Current time information in Bangalore, IN. The calcination temperature directly influences the properties of the resulting cerium oxide nanoparticles, such as crystallite size and surface area. nih.gov For instance, calcining a cerous carbonate precursor at temperatures between 300°C and 500°C can produce CeO₂ nanoparticles with crystallite sizes increasing from approximately 4.9 nm to 9.3 nm, respectively. nih.gov Despite the significant chemical transformation, the morphology of the precursor can often be retained in the final cerium oxide product. rsc.orgnih.govacs.org

Table 2: Examples of CeO₂ Nanoparticle Synthesis via Calcination of Cerous Carbonate Precursors

| Precursor Synthesis Method | Calcination Temperature | Calcination Time | Resulting Particle Size/Morphology |

|---|---|---|---|

| Co-precipitation with Potassium Carbonate | 600°C | 3 hours | ~20 nm average particle size, spherical particles in clusters. scielo.org.mx |

| Homogeneous Precipitation with Urea | 500°C | 2 hours | Bundle-like aggregates with a typical length of ca. 1-2 µm. Current time information in Bangalore, IN. |

| Room-temperature synthesis with CDI and Imidazole | 500°C | 2 hours | Maintained original precursor morphology (e.g., nanoplates, nanosaucers). nih.govacs.org |

High-Energy Ball Milling Techniques

High-energy ball milling is a mechanical method used to synthesize nanocrystalline materials. researchgate.netnih.gov This top-down technique uses the kinetic energy from grinding media (balls) in a rotating mill to induce fractures and cold welding in the powdered material, leading to a reduction in particle size and the formation of nanostructures. nih.govsemanticscholar.org

In the context of cerium-based materials, high-energy ball milling has been employed to produce nanocrystalline cerium oxide. researchgate.netnih.gov One study reported the use of hydrated cerium carbonate with sodium hydroxide during high-energy ball milling. nih.gov Another investigation focused on pure CeO₂ powder, demonstrating that milling for 30 hours at 400 rpm with a 40:1 ball-to-powder ratio could produce nanoparticles with an average size of about 10 nm. researchgate.net This process is valued for being a solvent-free method that can be scaled for larger quantities of material. nih.govsemanticscholar.org

Role of Surfactants and Capping Agents in Nanoparticle Morphology Control

The morphology and size of this compound nanoparticles can be effectively tailored through the use of surfactants and capping agents during the synthesis process. nih.gov These molecules function by adsorbing onto the surfaces of newly forming nanocrystals, which in turn influences the growth rates along various crystallographic planes, ultimately dictating the final shape and dimensions of the nanoparticles. nih.govnih.gov

The selection of a specific surfactant or capping agent is a critical factor in determining the resulting nanoparticle morphology. For instance, the use of cetyltrimethylammonium bromide (CTAB) as a directing agent in the hydrothermal synthesis of cerium hydroxide carbonate (CeCO3OH) has been shown to produce different morphologies depending on the molar ratio of CTAB to the cerium source. researchgate.net In other studies, polyvinylpyrrolidone (PVP) has been utilized to create shuttle-like cerium hydroxycarbonate particles. researchgate.net The application of polymers as capping agents is a logical approach to controlling the diameter of nanoparticles. nih.gov

The concentration of these agents also plays a significant role. A theoretical model has been developed to correlate surfactant activities with particle growth, highlighting that the "penetrability" of ions within the surfactant layer is directly related to the surfactant's size. nih.gov This model was validated by synthesizing iron oxide nanoparticles with a series of cationic surfactants, where a clear relationship between the length of the surfactant tail and the resulting particle size was observed. nih.gov This demonstrates that surfactants act as capping agents that regulate particle growth. nih.gov

| Surfactant/Capping Agent | Resulting Nanoparticle Morphology | Key Findings |

| Cetyltrimethylammonium bromide (CTAB) | Varied morphologies | The molar ratio of CTAB to the cerium source influences the final morphology of cerium hydroxide carbonate. researchgate.net |

| Polyvinylpyrrolidone (PVP) | Shuttle-like particles | Effective in directing the formation of specific cerium hydroxycarbonate shapes. researchgate.net |

| Various Cationic Surfactants | Controlled particle size | The length of the surfactant's hydrocarbon tail has a deterministic correlation with the final nanoparticle size. nih.gov |

Influence of Environmental Conditions on Synthesis Outcomes

The outcome of this compound synthesis is highly dependent on environmental conditions, which can affect the phase, purity, crystallinity, and morphology of the resulting material. nih.gov Therefore, precise control over these parameters is crucial for obtaining products with desired characteristics. nih.gov

Effect of Carbon Dioxide Partial Pressure and Concentration

The partial pressure of carbon dioxide (CO2) and the concentration of carbonate ions in the reaction solution are fundamental parameters in the synthesis of this compound. The partial pressure of CO2 directly influences the amount of dissolved carbonate species, which in turn affects the nucleation and growth of cerous carbonate crystals. mdpi.com

Studies have shown that with a sufficient partial pressure of CO2, hydrated normal carbonates are favored over hydroxycarbonates at lower temperatures. mdpi.com Generally, normal carbonates tend to form preferentially at temperatures below 200 °C when there is adequate CO2 partial pressure. mdpi.com Conversely, a decrease in CO2 pressure can lead to an increase in the driving force for the precipitation of carbonates like calcium carbonate. uoregon.edu The synthesis of dimethyl carbonate (DMC) from CO2 and methanol (B129727) using ceria-based catalysts has been shown to be proportional to the partial pressure of CO2. frontiersin.org In some catalytic processes, a decrease in CO2 pressure has been found to improve the synthesis of cyclic carbonates. polito.it

Impact of Solution pH and Temperature on Phase Equilibria

The pH and temperature of the solution are critical factors that influence the phase equilibria during the synthesis of this compound. nih.gov The pH of the solution, in particular, has a strong effect on the solubility of carbonates. For instance, in the case of calcium carbonate, the CO2 partial pressure is directly related to the solution's pH, which modifies the amount of ionic species present and thereby affects solubility. uoregon.edu Industrial processes for rare earth element extraction often utilize carbonate or bicarbonate salts to adjust the pH into the precipitation range (pH ≥ 6.0) and to increase the carbonate concentration. mdpi.com

Temperature also plays a pivotal role. For example, in the synthesis of cerium hydroxide carbonate, amorphous or poorly crystallized powders are often obtained at temperatures below 150°C. researchgate.net Higher temperatures, such as 180°C, have been used to precipitate cerium carbonate hydroxide. researchgate.net The thermal decomposition of cerous carbonate is a complex process involving decarbonation, dehydration, and oxidation, with most of these reactions occurring between 200 and 300 °C. researchgate.net The solubility of carbonates like calcium carbonate generally decreases with increasing temperature. uoregon.edu However, the effect of temperature can be complex and may depend on other factors like the partial pressure of CO2. uoregon.edu In some systems, increasing temperature can lead to a switch in the dominant solid phase. nih.gov

| Parameter | Effect on Synthesis | Citation |

| CO2 Partial Pressure | Sufficient pressure favors the formation of hydrated normal carbonates at lower temperatures. | mdpi.com |

| pH | Affects the solubility and precipitation of carbonates by altering the concentration of carbonate ions. | mdpi.comuoregon.edu |

| Temperature | Influences crystallinity, phase formation, and decomposition of cerous carbonate hydrates. | researchgate.netuoregon.edu |

Structural and Morphological Characterization in Academic Research

Crystallographic Analysis of Cerous Carbonate Hydrate (B1144303) and Related Forms

Crystallographic analysis is fundamental to identifying the precise atomic arrangement within a crystalline solid. For cerous carbonate hydrate, these studies have revealed a complexity that goes beyond a simple hydrated salt, often indicating the presence of carbonate hydroxide (B78521) forms. samaterials.comnrel.gov

Research has shown that cerium carbonate hydroxide, often the primary component of what is commercially labeled as this compound, exhibits polymorphism, meaning it can exist in different crystal structures. nrel.gov The two most commonly reported polymorphs are orthorhombic and hexagonal.

The orthorhombic form, identified as CeCO3OH, is frequently observed as the majority phase in commercial cerium(III) carbonate hydrate samples. nrel.govresearchgate.net This structure is analogous to the naturally occurring mineral ancylite. researchgate.net

The hexagonal form is also a cerium(III) carbonate hydroxide. A well-characterized example is hydroxyl-bästnasite-(Ce), which has the ideal formula CeCO3(OH). researchgate.netamericanelements.comrsc.orgresearchgate.netarizona.edu This polymorph possesses a distinct crystal structure from its orthorhombic counterpart and bästnasite-(Ce), where fluorine is substituted by a hydroxyl group. researchgate.netamericanelements.comrsc.orgresearchgate.netarizona.edu

The unit cell is the basic building block of a crystal, and its parameters (the lengths of the cell edges and the angles between them) are determined with high precision using techniques like synchrotron powder X-ray diffraction.

For the orthorhombic CeCO3OH phase, a structure model with the space group Pmcn has been refined. The unit cell parameters have been determined as follows:

| Parameter | Value (Å) |

| a | 5.01019 (2) |

| b | 8.55011 (4) |

| c | 7.31940 (4) |

Data sourced from a synchrotron powder X-ray diffraction study. researchgate.net

For the hexagonal hydroxyl-bästnasite-(Ce), single-crystal X-ray diffraction has shown it to possess a P6 symmetry. Its unit-cell parameters are significantly different from the orthorhombic form:

| Parameter | Value (Å) |

| a | 12.4112 (2) |

| c | 9.8511 (3) |

| Volume (ų) | 1314.2 (1) |

Data sourced from a single-crystal X-ray diffraction and Raman spectroscopy study. researchgate.netamericanelements.comrsc.orgresearchgate.netarizona.edu

Advanced Spectroscopic Investigations

Spectroscopy involves the interaction of electromagnetic radiation with matter and provides detailed information about atomic and molecular structure, bonding, and elemental composition.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the coordination number and distances of neighboring atoms to the absorbing atom.

In the case of this compound, XAS studies, such as those on the Ce L3-edge, are critical for determining the coordination environment around the cerium atoms. researchgate.net Analysis of the EXAFS data can reveal the number of coordinating oxygen and carbon atoms and their respective bond lengths. For instance, in the orthorhombic CeCO3OH structure, each Ce³⁺ cation is coordinated to ten oxygen atoms from five carbonate groups and two hydroxide groups. rsc.org The Ce-O bond lengths for the hydroxide groups are approximately 2.396 Å and 2.458 Å. rsc.org A publicly available XAFS dataset for Cerium(III) carbonate hydrous (Ce2(CO3)3·xH2O) further enables detailed analysis of its local atomic structure.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, such as carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups.

Infrared Spectroscopy: FTIR (Fourier-transform infrared) spectra of cerium carbonate hydroxide (CeCO3OH) show characteristic absorption bands. A broad absorption peak observed between 3000 and 3600 cm⁻¹ is attributed to the O-H stretching of hydroxyl groups and adsorbed water. rsc.org A smaller peak around 1633 cm⁻¹ corresponds to the O-H bending mode of water. rsc.org The presence of carbonate ions is confirmed by strong absorption bands in the 1400-1500 cm⁻¹ region, as well as peaks around 1078 cm⁻¹, 840 cm⁻¹, and 720 cm⁻¹. researchgate.net

Raman Spectroscopy: The Raman spectrum of the hexagonal hydroxyl-bästnasite-(Ce) is characterized by several distinct bands. The spectrum is dominated by three strong bands in the CO₃ symmetrical stretching region at 1080, 1087, and 1098 cm⁻¹. researchgate.netamericanelements.comrsc.orgresearchgate.netarizona.edu Additionally, at least four bands are observed in the OH stretching region, indicating multiple distinct O-H bonding environments within the crystal structure. researchgate.netamericanelements.comrsc.org The region below 500 cm⁻¹ contains bands corresponding to hydroxyl deformation modes and Ce-OH stretching vibrations. americanelements.com

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| Infrared (FTIR) | 3000-3600 | O-H stretching (hydroxyl groups and water) |

| ~1633 | O-H bending (water) | |

| 1400-1500 | Carbonate species | |

| ~1078 | ν(C-O) | |

| ~840 | δ(CO₃²⁻) | |

| Raman | 1080, 1087, 1098 | ν₁(CO₃) symmetric stretching |

| 3235, 3493, 3568, 3638 | OH stretching | |

| <500 | Hydroxyl deformation, Ce-OH stretching, lattice modes |

Energy-Dispersive X-ray Analysis (EDXA or EDX) is an analytical technique used for the elemental analysis of a sample. It is often coupled with scanning electron microscopy (SEM-EDX). When the sample is bombarded with an electron beam, atoms emit characteristic X-rays corresponding to their specific elemental identity.

EDXA of this compound confirms the presence of cerium (Ce), carbon (C), and oxygen (O) as the primary constituent elements. The technique can provide semi-quantitative data on the relative abundance of these elements. This analysis is crucial for confirming the chemical formula of the synthesized material and for identifying any elemental impurities that may be present. For example, in studies of composite materials containing CeCO3OH, EDX analysis is used to confirm the elemental composition of the final product.

Photoluminescence Spectroscopy for Electronic Structure and Optical Properties

This compound is a key precursor in the synthesis of various luminescent materials, including phosphors and catalysts. zegmetal.comsamaterials.com Its own photoluminescent properties are not extensively documented in academic literature; rather, its value lies in the desirable optical characteristics of the cerium-containing compounds derived from it, most notably cerium oxide (ceria).

The foundation of luminescence in cerium compounds lies in the electronic structure of the cerium ion. Cerium (Ce) possesses an electron configuration of [Xe]4f¹5d¹6s². wikipedia.org It is characterized by two primary valence states: the +3 (cerous) and +4 (ceric) states. americanelements.com The luminescent properties are primarily associated with the Ce³⁺ ion. The photoluminescence of Ce³⁺ arises from electronic transitions between the 4f ground state and the 5d excited state. The energy levels of these orbitals are close, allowing for excitation by UV or near-UV radiation, followed by emission in the visible spectrum. wikipedia.org

When this compound is used as a precursor, it is thermally decomposed (calcined) to produce ceria (CeO₂). During this process, the control of the cerium oxidation state is crucial, as Ce⁴⁺ is generally non-luminescent. The resulting ceria often contains a mix of Ce³⁺ and Ce⁴⁺ ions, and the presence of Ce³⁺ and associated oxygen vacancies is critical for its luminescent and catalytic properties. For instance, ceria nanoparticles derived from carbonate precursors exhibit strong UV absorption below 400 nm and can have an optical band gap of around 3.26 eV. ut.ac.irut.ac.ir

Table 1: Electronic and Optical Properties of Cerium and Derived Compounds

| Property | Value/Description | Compound/Element |

|---|---|---|

| Electron Configuration | [Xe]4f¹5d¹6s² | Cerium (Ce) |

| Common Oxidation States | +3, +4 | Cerium (Ce) |

| Luminescent Ion | Ce³⁺ | Cerium (Ce) |

| Luminescence Mechanism | 5d → 4f electronic transition | Ce³⁺ |

| Optical Band Gap | ~3.26 eV | Ceria (CeO₂) from carbonate precursor |

Microscopic and Nanoscopic Morphological Analysis

The morphology of this compound is highly dependent on the synthesis methodology, as revealed by various microscopic techniques. This control over particle shape and size is critical as the morphology of the precursor is often retained after its conversion to cerium oxide. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the structure, size, and agglomeration of this compound particles. brecjournals.com Studies have shown that a wide array of morphologies can be achieved by tuning reaction parameters such as the precipitating agent, temperature, and concentration of reactants. ut.ac.irrsc.orgresearchgate.net

For instance, using 1,1'-carbonyldiimidazole (B1668759) (CDI) and imidazole (B134444) in a nonaqueous solvent at room temperature, researchers have synthesized cerous carbonate particles with unique shapes, including plates, "flying-saucers," and "macarons," with sizes ranging from 180 nm to 13 µm. nih.gov TEM analysis of the nanoplate structures revealed they are composed of smaller, rod-shaped nanoparticles (67 x 33 nm), which are themselves assemblies of even smaller nanoparticles approximately 4 nm in size. nih.gov

When urea (B33335) is used as the precipitating agent in a homogeneous precipitation method, the resulting cerous carbonate precursor consists of uniformly sized, bundle-like aggregates with a typical length of about 5 µm and a diameter of 1–3 µm. rsc.org In contrast, conventional precipitation with ammonium (B1175870) bicarbonate can lead to flower-like aggregates with diameters around 10 µm. rsc.org Simple precipitation methods using potassium carbonate and potassium hydroxide as precipitants can yield precursors that, after calcination, result in nearly spherical ceria nanoparticles with a narrow size distribution. ut.ac.irut.ac.irresearchgate.net

These microscopic analyses are crucial for understanding how synthesis conditions dictate the final architecture of the particles, which in turn influences their properties in applications such as catalysis and polishing.

Table 2: Morphological Characteristics of this compound Precursors

| Synthesis Method | Precipitating Agent(s) | Morphology | Particle Size |

|---|---|---|---|

| Nonaqueous Homogeneous Precipitation | 1,1'-Carbonyldiimidazole (CDI), Imidazole | Plates, Flying-saucers, Macarons | 180 nm - 13 µm |

| Homogeneous Precipitation | Urea | Bundle-like aggregates | ~5 µm length, 1-3 µm diameter |

| Conventional Precipitation | Ammonium Bicarbonate | Flower-like aggregates | ~10 µm diameter |

Surface Area and Porosity Measurements (BET Analysis)

The Brunauer-Emmett-Teller (BET) method is a standard technique used to determine the specific surface area of materials by measuring the physical adsorption of a gas, typically nitrogen, on the material's surface. lucideon.commicrotrac.com This analysis provides critical information about the external area and pore structure, which are vital for applications in catalysis and adsorption.

Direct BET analysis of this compound is not commonly reported in the literature. Instead, studies tend to focus on the surface area of the ceria (CeO₂) produced after the calcination of the carbonate precursor. The properties of the precursor, however, are known to influence the final characteristics of the oxide. For example, SEM images of a carbonate precursor show a distinct morphology that, upon calcination at 500 °C, yields ceria with a measurable pore diameter of 3–4 nm and a specific surface area. researchgate.net The release of CO₂ and H₂O during the calcination of cerous carbonate precursors is known to increase the specific surface area of the resulting CeO₂ powders. researchgate.net

While specific values for this compound are lacking, the BET method is crucial for characterizing the porous nature of materials derived from it. For context, synthetically produced precipitated calcium carbonate can have a specific surface area of up to several square meters per gram. nist.gov The analysis involves measuring nitrogen multilayer adsorption as a function of relative pressure, which allows for the calculation of the total specific surface area in m²/g. lucideon.com

Investigation of Particle Size Distribution and Polydispersity

The particle size and size distribution (polydispersity) of this compound are key parameters that are carefully controlled during synthesis, as they directly impact the properties of the final material. mdpi.comresearchgate.net The synthesis conditions have a profound effect on these characteristics.

Research has demonstrated the ability to produce cerous carbonate particles with sizes spanning from the nanometer to the micrometer scale. A room-temperature synthesis in a nonaqueous solvent yielded particles ranging from 180 nm to 13 µm. nih.gov In other studies, precipitation methods have been used to create precursors that lead to ceria nanoparticles with average crystallite sizes of about 25 nm, and diameters in the range of 20-80 nm as observed by TEM. ut.ac.irresearchgate.net

The concentration of reactants is a critical factor. For instance, when using ammonium carbonate as a precipitant, the particle size and shape of the cerous carbonate precursor can be controlled by adjusting the initial cerium nitrate (B79036) concentration and the molar ratio of ammonium carbonate to cerium nitrate. researchgate.net Similarly, when using urea as a precipitant, lower initial concentrations of Ce³⁺ ions lead to almost monodisperse, isolated needle-like particles, while higher concentrations result in more complex, irregular clusters. rsc.org This ability to tune particle size is essential for tailoring the material for specific applications.

Analysis of Amorphous Precursors and Metastable Intermediates

The synthesis of this compound is not always a direct path to a single, stable crystalline phase. The process can involve the formation of amorphous precursors and metastable intermediates, which can influence the final product's structure and morphology.

Commercially available "cerium(III) carbonate hydrate" has been shown through synchrotron powder X-ray diffraction to be a multiphase material. nrel.govnrel.gov One analysis revealed that a commercial sample consisted of a majority phase of orthorhombic cerium carbonate hydroxide (CeCO₃OH) (52.49 wt%) and a substantial portion of cubic cerium(IV) oxide (CeO₂) (47.12 wt%). nrel.govnrel.gov This highlights that the nominal this compound can be a complex mixture.

Furthermore, depending on the synthesis conditions, different but related phases can be formed. For example, a nonaqueous synthesis method produced mixed phases of cerium oxycarbonate (Ce₂(CO₃)₂O·H₂O) and cerium carbonate hydrate (Ce₂(CO₃)₃·8H₂O). nih.govacs.org The relative amounts of these phases were dependent on the concentration of the precipitating agent. nih.govacs.org The crystalline phases of precursors synthesized via a reflux method using ammonium carbonate were also identified as orthorhombic Ce₂O(CO₃)₂·H₂O and hexagonal CeCO₃OH. researchgate.net

While the concept of a metastable liquid precursor phase is well-studied for compounds like calcium carbonate, where an amorphous solid forms initially and then transforms into crystalline phases, the specific pathways for cerous carbonate are still an area of active research. rsc.orgrsc.org The identification of these intermediate and mixed phases is crucial for understanding the crystallization process and for achieving precise control over the synthesis of cerium-based materials.

Table 3: Identified Phases in Cerous Carbonate Precursors

| Identified Phase | Chemical Formula | Crystal System | Reference |

|---|---|---|---|

| Cerium Carbonate Hydroxide | CeCO₃OH | Orthorhombic | nrel.gov, nrel.gov |

| Cerium Oxycarbonate | Ce₂(CO₃)₂O·H₂O | Orthorhombic | nih.gov, acs.org, researchgate.net |

| Cerium Carbonate Hydrate | Ce₂(CO₃)₃·8H₂O | - | nih.gov, acs.org |

Chemical Reactivity and Transformation Mechanisms

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of cerous carbonate hydrate (B1144303), with the general formula Ce₂(CO₃)₃·xH₂O, is a multi-step process involving dehydration, decarboxylation, and oxidation. iaea.orgrsc.org The progression of these transformations is significantly influenced by the surrounding atmosphere and the rate of heating. dtu.dk

The initial stage in the thermal decomposition of cerous carbonate hydrate is the removal of its water of hydration. iaea.orgrsc.org This dehydration process typically begins at temperatures around 150°C and is largely complete by 170°C. iaea.orgrsc.org The process is endothermic, meaning it requires an input of energy to proceed. iaea.org The exact number of water molecules and the precise temperature ranges for their removal can vary depending on the specific hydrate form. rsc.org

Table 1: Dehydration Stages of this compound

| Temperature Range (°C) | Process |

|---|---|

| ~150 - 170 | Removal of water of hydration (H₂O) iaea.orgrsc.org |

Following dehydration, the anhydrous cerium(III) carbonate begins to decompose through the loss of carbon dioxide, a process known as decarboxylation. iaea.orgrsc.orgfishersci.com This stage does not typically proceed directly to the formation of cerium oxide. Instead, intermediate compounds known as cerium oxycarbonates are formed. dtu.dkresearchgate.net

The initial decarboxylation step, involving the removal of one molecule of CO₂, occurs at temperatures between 250°C and 280°C. iaea.orgrsc.org This leads to the formation of an intermediate oxycarbonate species. dtu.dk As the temperature is further increased, subsequent decarboxylation steps occur, ultimately leading to the formation of cerium(IV) oxide (CeO₂) as the final solid product. iaea.orgdtu.dkresearchgate.net The complete decomposition pathway involves the formation of intermediates such as Ce₂O₂CO₃ before the final oxide is produced. dtu.dk

Table 2: Decarboxylation and Product Formation

| Temperature Range (°C) | Key Events | Products Formed |

|---|---|---|

| ~250 - 280 | Initial decarboxylation iaea.orgrsc.org | Cerium Oxycarbonates (e.g., Ce₂O₂CO₃) dtu.dk |

| > 300 | Further decarboxylation and oxidation rsc.org | Cerium(IV) Oxide (CeO₂) dtu.dkresearchgate.net |

A crucial aspect of the thermal decomposition of cerous carbonate is the oxidation of cerium from the +3 oxidation state (cerous) to the +4 oxidation state (ceric). rsc.org This redox process is intrinsically linked to the decarboxylation stages. iaea.org The transformation from Ce(III) to Ce(IV) occurs as the carbonate structure breaks down and rearranges into the more stable fluorite structure of cerium(IV) oxide (CeO₂). iaea.org This oxidation is a key step in the formation of the final oxide product. rsc.org

The atmosphere in which the thermal decomposition is carried out plays a significant role in the reaction pathway and the final products. dtu.dk In an oxidizing atmosphere, such as air, the conversion of Ce(III) to Ce(IV) and the formation of CeO₂ are facilitated. kit.edu In contrast, under an inert atmosphere like argon or nitrogen, the decomposition may proceed through different intermediates, and the final product might be cerium(III) oxide (Ce₂O₃) or a mixture of oxides. dtu.dk The presence of CO₂ in the atmosphere can also shift the decomposition equilibrium to higher temperatures. jnanoworld.com

The heating rate also affects the kinetics of decomposition. researchgate.net Higher heating rates can cause the distinct decomposition steps (dehydration, decarboxylation) to overlap, making it more difficult to isolate intermediate compounds. researchgate.net Conversely, a slower heating rate allows for a clearer separation of the individual decomposition stages and can lead to a more well-defined final product. researchgate.net

Acid-Base Reactivity

This compound exhibits typical reactivity for a carbonate salt when exposed to acids. fishersci.comamericanelements.com It reacts with dilute acids, such as mineral acids, resulting in the decomposition of the carbonate ion and the vigorous evolution of carbon dioxide gas. fishersci.comamericanelements.comnih.gov This reaction also produces the corresponding cerium(III) salt of the acid and water. This effervescent reaction is a characteristic test for carbonate compounds. americanelements.com

Table 3: Reaction of this compound with Dilute Acid

| Reactant | Products | Observation |

|---|---|---|

| This compound + Dilute Acid | Cerium(III) Salt + Water + Carbon Dioxide | Effervescence (release of CO₂ gas) fishersci.comamericanelements.com |

Hydrolysis Phenomena and Hydroxycarbonate Formation

Under specific conditions, cerous carbonate can undergo hydrolysis to form basic or hydroxy-carbonates. When an aqueous suspension of cerium(III) carbonate is boiled, it hydrolyzes, yielding a basic carbonate. A more controlled formation of cerium hydroxycarbonate (CeOHCO₃) can be achieved through the hydrolysis of urea (B33335) in the presence of Ce³⁺ cations. researchgate.net

In this process, typically conducted under hydrothermal conditions, the thermal decomposition of urea slowly generates carbonate and hydroxide (B78521) ions in solution. researchgate.netntu.edu.tw These ions then react with the available cerium(III) ions to precipitate cerium hydroxycarbonate. researchgate.net The formation of CeOHCO₃ is significantly influenced by the concentration of the hydrolysis agent, such as urea. Research has shown a direct correlation between the urea concentration and the yield of the resulting cerium hydroxycarbonate powder, implying that the formation is primarily dominated by the hydrolysis of urea. ntu.edu.tw

Table 1: Effect of Urea Concentration on Cerium Hydroxycarbonate Yield

| Urea Concentration (M) | Product Yield (%) | Final Solution pH |

|---|---|---|

| 0.05 | 66 | ~7.0 |

| 0.1 | - | ~7.5 |

| 0.3 | - | ~8.0 |

| 1.0 | 95 | ~8.5 |

Data sourced from hydrothermal synthesis studies. ntu.edu.tw

Oxidation-Reduction Chemistry of Cerium Species

The oxidation-reduction chemistry of cerium is dominated by the accessible and reversible Ce(III)/Ce(IV) redox couple. researchgate.net This transition between the +3 and +4 oxidation states is central to many of cerium's applications, from catalysis to analytical chemistry. samaterials.comnih.gov The electrochemical potential of this couple is notably high and can be tuned by the composition of the electrolyte solution, particularly the type and concentration of the acid present. nih.govacs.orgmdpi.com The complexation of cerium ions with anions from the supporting electrolyte, such as sulfate (B86663) or bisulfate ions in sulfuric acid, can significantly alter the redox behavior and reaction kinetics. nih.govmdpi.com

The Ce(III)/Ce(IV) redox couple is a cornerstone of cerium's aqueous chemistry, characterized by a high redox potential that varies between approximately 1.28 V and 1.72 V depending on the medium. mdpi.com The kinetics of this electron transfer are complex and highly sensitive to experimental conditions such as temperature and the nature of the acidic electrolyte. researchgate.net

Studies in sulfuric acid have shown that an increase in acid concentration can lead to a decrease in the redox peak currents. researchgate.net The charge transfer process exhibits significant asymmetry, with a charge transfer coefficient (α) reported to be less than 0.3, far from the 0.5 value of a symmetric system. nih.gov This asymmetry is explained by a multi-step mechanism involving both chemical and electron transfer steps. nih.gov The redox potential and kinetics are profoundly influenced by the formation of different coordination complexes in solution. mdpi.com For example, the presence of bisulfate ions in sulfuric acid solutions leads to the formation of stable Ce(IV)-sulfate complexes, which alters the potential relative to non-complexing acids like perchloric acid. nih.govacs.org

Table 2: Characteristics of the Aqueous Ce(III)/Ce(IV) Redox Couple

| Property | Description | References |

|---|---|---|

| Redox Potential | High and tunable, ranging from ~1.28 V to 1.72 V. | mdpi.com |

| Kinetics | Asymmetric charge transfer (α < 0.3); influenced by temperature and acid concentration. | nih.govresearchgate.net |

| Mechanism | Involves both chemical (ligand exchange) and electron transfer steps. | nih.govresearchgate.net |

| Electrolyte Influence | Strong complexation with anions (e.g., HSO₄⁻) shifts the redox potential and alters species structure. | nih.govacs.org |

A critical feature of the Ce(III)/Ce(IV) redox process is the significant structural rearrangement that occurs in the first coordination shell of the cerium ion upon electron transfer. nih.govacs.org Spectroscopic studies have provided detailed insights into these changes, particularly in sulfuric acid solutions. nih.gov

Cerium(III) predominantly exists as a simple aquo-ion, coordinated by nine water molecules, forming the complex [Ceᴵᴵᴵ(H₂O)₉]³⁺. nih.govacs.org Upon oxidation to Cerium(IV), the higher charge density of the Ce⁴⁺ ion leads to stronger interactions with anions present in the electrolyte. In a sulfuric acid medium, the Ce(IV) ion favorably complexes with bisulfate anions, displacing water molecules from the primary coordination sphere to form a species identified as [Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org

Table 3: Comparison of Cerium Ion Coordination in Sulfuric Acid

| Oxidation State | Dominant Species | Coordination Ligands | References |

|---|---|---|---|

| Ce(III) | [Ceᴵᴵᴵ(H₂O)₉]³⁺ | 9 Water (H₂O) molecules | nih.govacs.org |

| Ce(IV) | [Ceᴵⱽ(H₂O)₆(HSO₄)₃]⁺ | 6 Water (H₂O) molecules and 3 Bisulfate (HSO₄⁻) ions | nih.govacs.org |

Table of Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ce₂(CO₃)₃·xH₂O |

| Cerium(III) ion | Ce³⁺ |

| Cerium(IV) ion | Ce⁴⁺ |

| Carbon dioxide | CO₂ |

| Water | H₂O |

| Sulfuric acid | H₂SO₄ |

| Perchloric acid | HClO₄ |

| Cerium hydroxycarbonate | CeOHCO₃ |

| Urea | (NH₂)₂CO |

| Hydroxide ion | OH⁻ |

| Carbonate ion | CO₃²⁻ |

| Bisulfate ion | HSO₄⁻ |

| Hydrated Cerium(III) complex | [Ceᴵᴵᴵ(H₂O)₉]³⁺ |

Solution Chemistry and Complexation Behavior

Aqueous Solubility and Dissolution Behavior

Cerous carbonate hydrate (B1144303), or cerium(III) carbonate hydrate, is generally characterized as a white or off-white crystalline powder that is insoluble or sparingly soluble in water. aemree.comchemicalbook.comheegermaterials.com However, it readily dissolves in dilute mineral acids. chemicalbook.comheegermaterials.comlabsolu.ca This dissolution involves the reaction of the carbonate anion with acid, leading to the formation of soluble cerium(III) salts. The low solubility in neutral water is a key characteristic, influencing its use as a precursor for other cerium compounds like cerium oxide, which can be produced through thermal decomposition. zegmetal.comtudelft.nl

The rate at which cerous carbonate hydrate dissolves is influenced by several environmental factors. These parameters are crucial in controlling the availability of cerium ions in solution for subsequent chemical reactions or applications.

pH (Acidity): The dissolution of cerium compounds is significantly dependent on pH. Cerium dioxide's solubility, for instance, increases at pH values below 5 and becomes negligible above pH 7. researchgate.net While cerous carbonate is more reactive than the oxide, its dissolution is also greatly enhanced in acidic conditions due to the reaction of the carbonate ions. High acid concentrations are often required for the effective leaching of cerium from materials. tudelft.nlresearchgate.net

Flow Rate (Stirring/Agitation): The hydrodynamics of the system, such as the stirring or agitation rate, play a vital role, particularly in diffusion-controlled processes. wisdomlib.org In a study of lanthanide carbonate dissolution, the degree of recovery of the metal ion into the solution was found to be dependent on the mixing rate, indicating that mass transport from the solid surface to the bulk solution is a key step. mdpi.com An equilibrium state, where the phase contact time no longer significantly affected the recovery rate, was achieved after approximately 10 minutes of stirring. mdpi.com

The dissolution of a solid in a liquid can be governed by two primary mechanisms: surface-controlled reactions or diffusion-controlled mass transport.

Conversely, a surface-controlled process is limited by the rate of the chemical reaction occurring at the surface of the solid. This mechanism is typically characterized by a weaker dependence on agitation and higher activation energies. For example, the dissolution of cerium(IV)-lanthanide(III) oxides in acidic media was found to be driven by surface-controlled reactions, with activation energies in the range of 60–85 kJ·mol⁻¹. acs.orgresearchgate.net

The distinction between these mechanisms is critical for optimizing industrial processes such as hydrometallurgical extraction, where controlling the rate-limiting step is essential for efficiency. mdpi.comacs.org

| Parameter | Cerium Carbonate | Neodymium Carbonate | Ytterbium Carbonate |

| Activation Energy (kJ/mol) | 61.6 | 39.9 | 45.4 |

| Arrhenius Constant (min⁻¹) | 1.29 x 10¹⁰ | 1.85 x 10¹⁰ | 1.47 x 10¹⁰ |

Data sourced from a kinetic study on the dissolution of lanthanoid carbonates. mdpi.com

Formation of Aqueous Cerium Complexes

In aqueous solution, cerium ions can form a wide variety of complexes, a behavior driven by the ion's charge and size. The chemistry is dominated by the Ce(III) and Ce(IV) oxidation states. wikipedia.org The formation of these complexes is fundamental to cerium's role in various applications, from catalysis to analytical chemistry. researchgate.net The stability and structure of these complexes are highly dependent on the nature of the ligands and the solution conditions. researchgate.net

The coordination environment and stability of cerium complexes differ significantly between the +3 and +4 oxidation states.

Cerium(III) Complexes: The Ce³⁺ ion in aqueous solution exists as a hydrated cation, or aqua complex. acs.orgnih.gov X-ray scattering studies and molecular dynamics simulations have shown that the hydrated Ce³⁺ ion is primarily nine-coordinate, [Ce(H₂O)₉]³⁺, in equilibrium with an eight-coordinate species, [Ce(H₂O)₈]³⁺. acs.orgnih.govresearchgate.net The coordination sphere is dynamic, with water molecules exchanging with the bulk solvent. acs.orgnih.gov Ce(III) forms complexes with a variety of ligands, and the stability of these complexes is related to the basicity of the ligand. acs.org For instance, it forms complexes with carboxylates, which can quench the natural fluorescence of the hydrated Ce³⁺ ion. nih.govnthu.edu.twnih.gov

Cerium(IV) Complexes: The Ce⁴⁺ ion is a strong oxidizing agent in aqueous solution and is prone to hydrolysis and polymerization, especially at low acidity. wikipedia.orgresearchgate.net Its stability is greatly enhanced by the formation of complexes with various anions. wikipedia.org The high charge and oxophilicity (affinity for oxygen) of Ce(IV) mean it is effectively stabilized by O-donor ligands. researchgate.net The redox potential of the Ce⁴⁺/Ce³⁺ couple is highly sensitive to the surrounding ligands, varying from approximately 1.44 V in sulfuric acid to 1.72 V in other conditions. wikipedia.orgresearchgate.net This tunability is key to its use as an oxidant in organic synthesis. researchgate.net Electrochemical experiments have demonstrated that specific ligand frameworks can stabilize the Ce(IV) state to an unprecedented degree. acs.org

| Electrolyte | Redox Potential (V vs. SHE) |

| H₂SO₄ | 1.44 |

| HClO₄ | 1.74 |

Standard redox potentials for the Ce⁴⁺/Ce³⁺ couple in different aqueous media, illustrating the influence of complexation on stability. researchgate.net

The interaction of aqueous cerium ions with various anions leads to the formation of distinct complexes with different stabilities and structures.

Carbonate: The interaction with carbonate ions (CO₃²⁻) is particularly relevant to the chemistry of cerous carbonate. In concentrated carbonate solutions, cerium(III) can form highly stable carbonate complexes, such as [Ce(CO₃)₄]⁵⁻. researchgate.net This complexation can significantly increase the solubility of otherwise poorly soluble cerium compounds. researchgate.net

Sulfate (B86663): Both Ce(III) and Ce(IV) form complexes with sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) ions. Potentiometric studies have been used to determine the stability constants of Ce(III) sulfate complexes. iaea.org The association is endothermic and driven by a large increase in entropy. iaea.org In sulfuric acid, the Ce⁴⁺ ion favorably complexes with bisulfate anions, forming species such as [Ce(H₂O)₆(HSO₄)₃]⁺, while Ce³⁺ remains preferentially coordinated by water. nih.gov This difference in complexation is a major factor in the shift of the redox potential in sulfate media. researchgate.netnih.gov

Other Anions: Cerium(III) readily interacts with other anions like phosphates and carboxylates. researchgate.netmdpi.com The interaction with carboxylates has been studied in detail, revealing that the strength of the complex formation is related to the pH and the structure of the carboxylate. acs.orgnih.gov Some ligands, like diglycolate, form anomalously strong complexes with Ce³⁺, which is attributed to a chelate effect involving the ligand's central oxygen atom. nthu.edu.tw

The hydration sphere, consisting of water molecules directly coordinated to the cerium ion (the first coordination shell), plays a central role in its complexation chemistry. For Ce³⁺, this sphere is typically composed of eight or nine water molecules. acs.orgresearchgate.net

The hydration sphere is also critical to the redox chemistry of cerium. The oxidation of Ce(III) to Ce(IV) is accompanied by a significant structural change in the first coordination shell. nih.gov While Ce³⁺ prefers to be coordinated by nine water molecules, the more highly charged Ce⁴⁺ ion will strongly complex with available anions in solution, such as bisulfate, displacing water molecules from the inner sphere. nih.gov This reorganization of the coordination environment is a key aspect of the electron transfer mechanism. researchgate.netnih.gov

Colloid Formation and Behavior in Solution

This compound, often forming as a colloidal precursor in precipitation reactions, exhibits complex behavior in aqueous solutions. Its formation and subsequent stability are highly dependent on the specific chemical environment, including pH, the type of precipitating agent, and the ionic composition of the medium. Much of the available research focuses on its role as an intermediate in the synthesis of cerium oxide nanoparticles, providing valuable insights into its solution chemistry.

The initial precipitation of this compound often results in the formation of an amorphous, highly hydrated phase. This amorphous precursor is characterized by poorly-ordered, nano-sized spherical particles. The stability of this amorphous colloid is a critical factor that influences the morphology and properties of the final crystalline product, should the reaction be intended for cerium oxide synthesis.

The transformation of the amorphous this compound colloid can proceed through various crystallization pathways. In solution, it can transform into crystalline phases such as the metastable tengerite-type phase (Ce₂(CO₃)₃·2–3H₂O) or the orthorhombic kozoite-type phase (CeCO₃(OH)), particularly under hydrothermal conditions. The specific crystalline form that emerges is dependent on factors like temperature and reaction duration.

The morphology of the this compound colloids can be controlled by adjusting the synthesis parameters. For instance, the use of different precipitating agents and the control of pH can lead to the formation of distinct shapes such as nanoplates or nanosaucers. These morphologies of the precursor colloid can be retained even after calcination to cerium oxide, highlighting the importance of controlling the initial colloid formation step.

The table below summarizes the influence of various synthesis parameters on the formation and morphology of this compound colloids, as observed in the context of its use as a precursor for cerium oxide.

| Parameter | Influence on Colloid Formation and Behavior | Observed Morphologies |

|---|---|---|

| pH | The pH of the solution significantly affects the precipitation and morphology of cerous carbonate. In acidic conditions, the formation of irregular and agglomerated crystals is often observed. Neutral conditions can lead to a mix of spherical and rod-like structures, while alkaline conditions tend to favor the formation of more defined, cubical morphologies of the resulting cerium oxide after calcination of the carbonate precursor. indianchemicalsociety.com | Irregular agglomerates, spherical and rod-like assemblies. |

| Precipitating Agent | The choice of precipitating agent is a key factor in determining the nature of the cerous carbonate colloid. Agents like ammonium (B1175870) carbonate, sodium carbonate, and urea (B33335) are commonly used. indianchemicalsociety.commdpi.comrsc.org The rate of hydrolysis of the precipitating agent (e.g., urea) can influence the homogeneity of the precipitation and the resulting particle morphology. nih.gov | Amorphous nanoparticles, nanoplates, nanosaucers. nih.gov |

| Reactant Concentration | The initial concentrations of the cerium salt and the carbonate source can impact the particle size and degree of agglomeration of the precipitated cerous carbonate. Lower initial concentrations of cerium ions tend to produce more monodisperse, isolated needle-like particles, whereas higher concentrations can lead to the formation of more complex and irregular clusters. rsc.org | Monodisperse needles, irregular clusters. rsc.org |

| Temperature | Reaction temperature influences the kinetics of the precipitation reaction and can affect the crystallinity and morphology of the this compound. For instance, in the synthesis of ceria nanosheets from a cerium carbonate hydrate precursor, lower temperatures were found to be favorable for the formation of sheet-like structures through the oriented aggregation of nanocrystallites. indianchemicalsociety.com | Nanosheets, polyhedral structures (after transformation). |

While extensive data exists on the formation of this compound as a colloidal precursor, specific quantitative data on its colloidal stability, such as zeta potential and isoelectric point, are not widely reported in the literature. Most studies focus on the colloidal properties of the subsequent cerium oxide nanoparticles. However, the stability of the initial this compound colloid is implicitly crucial for controlling the properties of the final ceria product. For instance, a stable and well-dispersed colloidal precursor is essential for producing unagglomerated, uniform cerium oxide nanoparticles upon calcination. The tendency of the initially formed amorphous cerous carbonate to be composed of nano-sized particles suggests that it exists as a colloidal dispersion before aggregation and settling.

Kinetics and Mechanistic Studies

Reaction Kinetics of Cerium Carbonate Hydrate (B1144303) Transformations

The study of reaction kinetics provides insight into the rates and mechanisms of the chemical transformations of cerous carbonate hydrate. These transformations primarily include thermal decomposition and dissolution in various media.

The thermal decomposition of this compound, Ce₂(CO₃)₃·xH₂O, is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous carbonate to form cerium oxides. iaea.org Thermochemical investigations under equilibrium conditions have identified distinct stages in this process. The initial step involves dehydration, which typically occurs between 160-170°C. Following the removal of water molecules, the carbonate itself begins to decompose. This subsequent phase involves the removal of carbon dioxide and the simultaneous oxidation of cerium from the trivalent (Ce³⁺) to the tetravalent (Ce⁴⁺) state, ultimately forming cerium dioxide (CeO₂). iaea.org

The kinetics of such solid-state decompositions are often complex and cannot be described by a simple first-order reaction. stet-review.org The reaction rate and decomposition temperature can be influenced by experimental conditions like sample mass and heating rate. stet-review.org Kinetic analysis using thermogravimetric (TG) data allows for the determination of key parameters such as the activation energy (Ea), which represents the minimum energy required to initiate the reaction. Isoconversional methods are commonly employed to calculate these parameters from non-isothermal TG experiments conducted at different heating rates. bath.ac.uk

For analogous cerium compounds like cerium oxalate (B1200264) hydrate, the decomposition also proceeds in two main stages: dehydration followed by oxalate decomposition to ceria. The activation energies for these distinct steps have been determined, providing a quantitative measure of the energy barriers for each transformation.

| Decomposition Stage | Process | Activation Energy (Ea) in kJ/mol |

|---|---|---|

| Stage 1 (Dehydration) | Removal of water molecules | ~43-44 |

| Stage 2 (Decomposition) | Formation of Ceria (CeO₂) | ~128 |

The dissolution of cerium carbonate is a critical process in the hydrometallurgical extraction and separation of rare earth elements. The kinetics of this process are influenced by several factors, including temperature, the concentration of complexing agents, and the intensity of mixing. Studies on the dissolution of lanthanide carbonates, including cerium carbonate, in solutions containing a complexing agent (like carbonate ions) reveal that the process is predominantly diffusion-controlled. This is indicated by the dependence of the recovery rate on stirring intensity, a first-order reaction dependency, and relatively low activation energies. usgs.gov

The activation energy for the dissolution of cerium carbonate has been determined to be approximately 61.6 kJ/mol. This value, along with other kinetic parameters, is essential for creating mathematical models to optimize the extraction of cerium from various sources.

| Kinetic Parameter | Value for Cerium Carbonate | Reference |

|---|---|---|

| Activation Energy (Ea) | 61.6 kJ/mol | usgs.gov |

| Apparent Reaction Order | 1 | usgs.gov |

| Arrhenius Constant | 1.29 × 10¹⁰ min⁻¹ | usgs.gov |

Charge Transfer Mechanisms Involving Cerium Redox Couples

The chemistry of cerium is distinguished by its accessible and reversible Ce³⁺/Ce⁴⁺ redox couple. wikipedia.org Understanding the charge transfer mechanisms of this couple is fundamental, as these processes govern the behavior of cerous carbonate in redox-active environments. The kinetics of this electron transfer are notably asymmetric and highly dependent on the composition of the electrolyte, which can be attributed to complex structural changes between the two oxidation states. nih.govacs.org

Detailed spectroscopic and kinetic measurements have revealed that the charge transfer process is not a simple, single-step electron transfer. nih.gov Instead, it involves significant changes in the coordination sphere of the cerium ion, a process known as ligand exchange. nih.govnih.gov In acidic solutions like sulfuric acid, the Ce³⁺ ion exists as a hydrated aqua-ion, [Ce³⁺(H₂O)₉]³⁺. nih.govacs.org In contrast, the Ce⁴⁺ ion forms stable complexes with anions from the solution, such as bisulfate, resulting in species like [Ce⁴⁺(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org

This structural difference necessitates that a ligand exchange event must occur in conjunction with the electron transfer. Despite this change in the inner coordination sphere, kinetic studies show that the reaction rates are largely independent of the electrode material, which is characteristic of an outer-sphere electron transfer mechanism. nih.gov This suggests a multi-step process where a chemical step (ligand exchange) is coupled with the electron transfer step. nih.gov